molecular formula C17H18ClNO2 B5754238 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide

Cat. No. B5754238
M. Wt: 303.8 g/mol
InChI Key: NUDIDSNUIRXFCE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide, also known as CMA, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. CMA belongs to the class of organic compounds known as acetanilides and is structurally similar to other analgesic drugs such as acetaminophen and aspirin.

Mechanism of Action

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide exerts its pharmacological effects through its interaction with the endocannabinoid system, specifically through its binding to the CB1 receptor. This results in the activation of various downstream signaling pathways that ultimately lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to have analgesic, anti-inflammatory, and anti-cancer effects in various animal models. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has a well-defined mechanism of action and has been extensively studied in animal models. However, one limitation of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of more potent and selective CB1 receptor agonists based on the structure of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide. Additionally, further studies are needed to determine the efficacy of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide in the treatment of various types of cancer in vivo. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide and its potential therapeutic applications.

Synthesis Methods

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. In animal models, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has been shown to reduce pain and inflammation through its interaction with the endocannabinoid system. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11-4-6-13(7-5-11)9-17(20)19-15-8-12(2)14(18)10-16(15)21-3/h4-8,10H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDIDSNUIRXFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)acetamide

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